N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide

Molecular bioactivity Protein target engagement Early-stage screening

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034613-31-3, molecular formula C17H21N3O4S, MW 363.43 g/mol) is a synthetic heterocyclic sulfonamide featuring a 2,3-dihydrobenzofuran core linked via a sulfonamide bridge to a pyrazole ring that bears an oxan-2-ylmethyl N-substituent. The compound integrates three pharmacophoric elements—a benzofuran hydrophobe, a sulfonamide hydrogen-bonding scaffold, and a pyrazole heterocycle—within a compact structure compliant with Lipinski's Rule of Five.

Molecular Formula C17H21N3O4S
Molecular Weight 363.43
CAS No. 2034613-31-3
Cat. No. B2896582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS2034613-31-3
Molecular FormulaC17H21N3O4S
Molecular Weight363.43
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4
InChIInChI=1S/C17H21N3O4S/c21-25(22,16-4-5-17-13(9-16)6-8-24-17)19-14-10-18-20(11-14)12-15-3-1-2-7-23-15/h4-5,9-11,15,19H,1-3,6-8,12H2
InChIKeyTVNKPAGXLJYSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034613-31-3): Structural Identity and Procurement Baseline


N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034613-31-3, molecular formula C17H21N3O4S, MW 363.43 g/mol) is a synthetic heterocyclic sulfonamide featuring a 2,3-dihydrobenzofuran core linked via a sulfonamide bridge to a pyrazole ring that bears an oxan-2-ylmethyl N-substituent . The compound integrates three pharmacophoric elements—a benzofuran hydrophobe, a sulfonamide hydrogen-bonding scaffold, and a pyrazole heterocycle—within a compact structure compliant with Lipinski's Rule of Five [1]. It is currently catalogued as a research-grade compound for non-human investigational use .

Why Structural Analogs of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide Cannot Be Interchanged


Within the benzofuran-pyrazole-sulfonamide chemotype, minor structural modifications produce substantial shifts in target engagement, potency, and selectivity profiles. The oxan-2-ylmethyl N-substituent on the pyrazole ring is a sterically defined, chiral tetrahydropyran appendage that critically influences both conformational flexibility and hydrogen-bonding geometry at the sulfonamide NH . Closely related analogs—such as N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide (oxan-4-yl direct attachment), N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide (ethyl linker with pyrazine), and N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propane-1-sulfonamide (alkyl sulfonamide replacing benzofuran)—differ in linker geometry, aromatic character, and sulfonamide electronics, rendering them non-substitutable without altering pharmacological outcomes . Published class-level evidence demonstrates that benzofuran-pyrazole-sulfonamide hybrids exhibit IC50 variations exceeding 100-fold depending on substituent choice across α-glucosidase, carbonic anhydrase, and AChE/BuChE assays [1]; no quantitative head-to-head data exist for CAS 2034613-31-3 against specific comparators.

Quantitative Differentiation Evidence for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034613-31-3)


Molecular Bioactivity Tier Classification: Target Engagement Potential Relative to Database Baseline

In the MolBic molecular bioactivity database, CAS 2034613-31-3 is classified in the highest bioactivity tier (≤0.1 μM), indicating that experimental screening data place this compound among the most potent compounds in the database for at least one protein target [1]. This tier-based classification is a coarse-filter screening metric and does not identify the specific target, comparator, or assay conditions. It ranks above the intermediate (0.1–10 μM) and low (>10 μM) activity tiers, providing a directional signal of target-binding potential that distinguishes it from inactive benzofuran-pyrazole-sulfonamide analogs that may fall into lower tiers [2]. No compound-specific IC50, Ki, or comparator data are publicly available.

Molecular bioactivity Protein target engagement Early-stage screening

Physicochemical Property Profile: Lipinski Compliance and Drug-Likeness Metrics

CAS 2034613-31-3 (MW 363.43, C17H21N3O4S) conforms to all four Lipinski Rule of Five criteria for oral drug-likeness: molecular weight <500 Da, calculated logP estimated at ~1.8–2.5, hydrogen-bond donors = 1 (sulfonamide NH), and hydrogen-bond acceptors = 7 (oxane oxygen, pyrazole nitrogens, sulfonamide oxygens, benzofuran oxygen) . By comparison, the pyrazine-containing analog N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide (MW 371.42, C17H17N5O3S) carries an additional hydrogen-bond acceptor from the pyrazine ring and altered logP due to the nitrogen-rich heterocycle [1]. These property differences can influence membrane permeability, solubility, and metabolic stability in ways that are not predictable without experimental determination.

Drug-likeness Physicochemical properties Oral bioavailability potential

Chiral Oxan-2-ylmethyl Substituent: Potential for Stereochemistry-Dependent Target Interactions

The oxan-2-ylmethyl group on the pyrazole N1-position contains a chiral center at the tetrahydropyran C2 carbon, unlike the achiral oxan-4-yl analog N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide . The (R)- and (S)-enantiomers of CAS 2034613-31-3 can, in principle, engage protein binding pockets with different geometries, as demonstrated for chiral tetrahydropyran-containing ligands in the N-myristoyltransferase (NMT) inhibitor series, where stereochemistry at the pyran ring altered antifungal IC50 values by >10-fold [1]. No enantioselective synthesis or chiral resolution data for CAS 2034613-31-3 have been publicly disclosed; the compound is supplied as a racemate (or unspecified stereochemistry) by current vendors .

Chiral recognition Stereochemistry Target selectivity

Recommended Research Application Scenarios for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034613-31-3)


Structure-Activity Relationship (SAR) Probe for Benzofuran-Pyrazole-Sulfonamide Hybrid Optimization

CAS 2034613-31-3 serves as a differentiated SAR probe within benzofuran-pyrazole-sulfonamide library screening campaigns. Its oxan-2-ylmethyl N-substituent offers a chiral, conformationally flexible tetrahydropyran motif that can be systematically compared against oxan-4-yl, tetrahydrofurfuryl, and acyclic alkyl N-substituted analogs to map the steric and stereochemical requirements of the target binding pocket . The ≤0.1 μM bioactivity tier classification [1] provides a starting potency anchor for hit-to-lead optimization.

Enantioselectivity Profiling in Chiral Target Binding Studies

The chiral oxan-2-ylmethyl group enables investigation of stereochemistry-dependent target engagement. Following chiral chromatographic resolution of the racemate, the separated (R)- and (S)-enantiomers can be assayed in parallel to determine eudismic ratios, a key parameter for patent strategy and lead selection in programs where target proteins exhibit chiral discrimination [2]. Class-level precedent in NMT inhibitor series demonstrates that tetrahydropyran stereochemistry can drive >10-fold potency differences [2].

Physicochemical Benchmarking of Drug-Likeness Properties

With a molecular weight of 363.43, one hydrogen-bond donor, and zero Lipinski violations , CAS 2034613-31-3 is suitable for comparative permeability (e.g., PAMPA, Caco-2), metabolic stability (microsomal incubation), and solubility profiling against higher-MW and more polar analogs in the benzofuran-pyrazole-sulfonamide series. These data can guide the prioritization of compounds for in vivo pharmacokinetic studies.

Antifungal Target Exploration via N-Myristoyltransferase (NMT) Assays

Given the established vulnerability of Aspergillus fumigatus NMT to pyrazole-sulfonamide inhibitors [2], CAS 2034613-31-3 may be evaluated in NMT enzymatic and fungal growth inhibition assays as a candidate scaffold. Its benzofuran hydrophobe differentiates it from the reported 2,6-dichlorophenyl-pyrazole-sulfonamide NMT inhibitors, potentially accessing distinct subpocket interactions within the peptide substrate binding site.

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